molecular formula C21H19N3O4 B133331 Desmethylene Tadalafil CAS No. 171489-03-5

Desmethylene Tadalafil

Numéro de catalogue: B133331
Numéro CAS: 171489-03-5
Poids moléculaire: 377.4 g/mol
Clé InChI: HZSPPSAESSMSNY-FOIQADDNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Desmethylene Tadalafil is a derivative of Tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. Tadalafil is primarily used to treat erectile dysfunction and pulmonary arterial hypertension. This compound is formed through the demethylenation of Tadalafil, which involves the removal of a methylene group from the parent compound. This modification can alter the pharmacokinetic and pharmacodynamic properties of the compound, making it a subject of interest in pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Desmethylene Tadalafil typically involves the demethylenation of Tadalafil. This process is catalyzed by cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and to a lesser extent, CYP3A7 . The reaction conditions usually include the presence of nicotinamide adenine dinucleotide phosphate (NADPH) in a potassium phosphate buffer at a pH of 7.4, preincubated at 37°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the process involves large-scale enzymatic reactions using recombinant cytochrome P450 enzymes to achieve the desired demethylenation.

Analyse Des Réactions Chimiques

Metabolic Formation via CYP3A Isozymes

Desmethylene tadalafil is produced through the demethylenation of tadalafil, catalyzed primarily by CYP3A4 , with minor contributions from CYP3A5 and CYP3A7 . The reaction involves the oxidative cleavage of a methylene group (-CH2_2-) from the dihydro-β-carboline moiety of tadalafil .

Key Reaction:

TadalafilCYP3A4 5 7Desmethylene tadalafil+Formaldehyde byproduct \text{Tadalafil}\xrightarrow{\text{CYP3A4 5 7}}\text{this compound}+\text{Formaldehyde byproduct }

Enzymatic Kinetics and Catalytic Efficiency

Kinetic studies using recombinant CYP3A supersomes revealed distinct catalytic profiles for each isoform :

Parameter CYP3A4 CYP3A5 CYP3A7
KmK_m (µM)5.29 ± 0.477.76 ± 1.05171 ± 68
VmaxV_{\text{max}} (pmol/min/pmol P450)0.658 ± 0.0480.467 ± 0.0690.872 ± 0.221
Hill coefficient (nn)0.60 ± 0.050.72 ± 0.130.66 ± 0.06
  • CYP3A4 demonstrated the highest intrinsic clearance (CLint=0.187muL min pmol P450CL_{\text{int}}=0.187\\mu \text{L min pmol P450}) for demethylenation, followed by CYP3A5 (0.050muL min pmol P4500.050\\mu \text{L min pmol P450}) and CYP3A7 (0.004muL min pmol P4500.004\\mu \text{L min pmol P450}) .

  • Negative cooperativity (n<1n<1) was observed across all isoforms, suggesting complex substrate binding dynamics.

Two-Binding Site Kinetic Model

The reaction kinetics were further analyzed using a two-binding site model to account for CYP3A’s allosteric behavior :

Isoform Reaction 1 (CLint1CL_{\text{int1}})Reaction 2 (CLint2CL_{\text{int2}})
CYP3A40.187 µL/min/pmol P4500.014 µL/min/pmol P450
CYP3A50.050 µL/min/pmol P450<0.001 µL/min/pmol P450
CYP3A70.004 µL/min/pmol P450<0.001 µL/min/pmol P450
  • Reaction 1 : High-affinity, low-capacity metabolism (dominant pathway).

  • Reaction 2 : Low-affinity, high-capacity metabolism (negligible contribution for CYP3A5/7).

Analytical Detection Methods

Quantification of this compound was achieved via reversed-phase HPLC with fluorescence detection :

Parameter Specification
ColumnInertsil® ODS-3 (15 cm × 4.6 mm, 3 µm)
Mobile Phase10 mM ammonium formate:acetonitrile (50:50, v/v) + 0.1% formic acid
Flow Rate0.65 mL/min
DetectionEx/Em: 275 nm/335 nm
Retention Time3.7 min
Quantitation Limit1 nM

Extraction involved liquid-liquid partitioning with cyclopentyl methyl ether, followed by evaporation and reconstitution in the mobile phase .

Comparative Metabolic Activity

  • CYP3A4 is the principal isoform responsible for tadalafil demethylenation in adults.

  • CYP3A7 , expressed predominantly in fetal liver, shows minimal activity, highlighting developmental differences in metabolism .

Applications De Recherche Scientifique

Erectile Dysfunction (ED)

  • Mechanism of Action : Tadalafil, including its metabolite desmethylene tadalafil, works by inhibiting PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP), which relaxes smooth muscle and promotes vasodilation in penile tissues .
  • Clinical Evidence : Studies have shown that tadalafil significantly improves erectile function compared to placebo, with a notable increase in successful intercourse attempts . While specific data on this compound is limited, its role as a metabolite suggests it may contribute to the overall efficacy observed with tadalafil.

Benign Prostatic Hyperplasia (BPH)

  • Indications : Tadalafil is also indicated for the treatment of BPH, where it alleviates symptoms by relaxing muscles in the bladder and prostate . this compound may similarly aid in symptom relief due to its pharmacological properties.
  • Clinical Findings : Long-term studies indicate that tadalafil improves urinary symptoms associated with BPH, enhancing quality of life for affected individuals .

Pulmonary Arterial Hypertension (PAH)

  • Therapeutic Use : Tadalafil is approved for treating PAH, improving exercise capacity and hemodynamics in patients . this compound's role in this context remains to be fully explored but could be significant given its relationship to tadalafil.
  • Research Insights : Animal studies have demonstrated that tadalafil can delay PAH progression and improve survival rates in models of the disease, suggesting potential benefits from this compound as well .

Adverse Effects

Tadalafil is generally well tolerated, with common side effects including headache, dyspepsia, and back pain observed in clinical trials . The safety profile of this compound is expected to mirror that of its parent compound due to their related pharmacodynamics.

Long-term Use

Research indicates that long-term administration of tadalafil is safe, with no significant adverse effects on vital signs or laboratory parameters noted over extended periods . This safety profile supports the potential for this compound to be used similarly.

Pharmacokinetics and Mechanism

This compound's pharmacokinetic profile is influenced by its formation from tadalafil. Key aspects include:

  • Absorption and Metabolism : Like tadalafil, this compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
  • Half-life : The half-life of this compound may contribute to prolonged effects observed with daily dosing regimens.

Case Studies and Research Findings

While specific case studies on this compound are scarce, existing literature on tadalafil provides a foundation for understanding its potential applications:

  • A meta-analysis involving 1,596 patients demonstrated that long-term use of tadalafil significantly improved erectile function compared to placebo .
  • In studies assessing BPH treatment outcomes, patients reported improved urinary function and quality of life metrics after treatment with tadalafil .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Desmethylene Tadalafil is unique due to its specific metabolic pathway involving the removal of a methylene group. This modification can result in different pharmacokinetic properties compared to other PDE5 inhibitors like Sildenafil and Vardenafil . For instance, Tadalafil has a longer half-life compared to Sildenafil, making it more suitable for chronic dosing .

Conclusion

This compound is a significant compound in the study of PDE5 inhibitors and their metabolic pathways. Its unique properties and the role of cytochrome P450 enzymes in its synthesis make it a valuable subject for pharmacological research.

Activité Biologique

Desmethylene Tadalafil (DMT) is a significant metabolite of Tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction (ED). Understanding the biological activity of DMT is crucial for evaluating its therapeutic potential and safety profile. This article delves into the metabolic pathways, pharmacological effects, and clinical implications of this compound, supported by various studies and findings.

Metabolism and Pharmacokinetics

This compound is formed through the oxidative metabolism of Tadalafil, predominantly catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. The process involves the removal of a methylene group from the Tadalafil structure, leading to the formation of DMT. The kinetics of this metabolic reaction have been characterized in several studies, revealing important parameters such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax).

Key Metabolic Parameters

EnzymeKm (µM)Vmax (pmol/min/pmol P450)Hill Coefficient
CYP3A45.29±0.470.658±0.0480.60±0.05
CYP3A57.76±1.050.467±0.0690.72±0.13
CYP3A7171±680.872±0.2210.66±0.06

The study indicated that the metabolism of Tadalafil to DMT exhibits negative cooperativity, suggesting complex interactions between the substrate and enzyme binding sites .

Pharmacological Effects

This compound retains similar pharmacological properties to its parent compound, Tadalafil, primarily acting as a PDE5 inhibitor. By inhibiting PDE5, DMT increases levels of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and increased blood flow—effects that are beneficial in treating erectile dysfunction.

Case Studies and Observational Data

  • Erectile Dysfunction Management : A retrospective cohort study indicated that exposure to Tadalafil was associated with lower rates of major adverse cardiovascular events (MACE) among men with ED. Although direct data on DMT is scarce, this suggests that its use could potentially confer similar cardiovascular benefits due to its vasodilatory effects .
  • Long-term Safety Profile : An observational study involving Japanese men demonstrated that long-term use of Tadalafil had an overall incidence of adverse drug reactions at 8.3%, consistent with known safety profiles . This data may provide insights into the safety considerations for this compound.

Potential Applications Beyond Erectile Dysfunction

Recent investigations have explored the use of this compound in formulations aimed at wound healing and antimicrobial activity through deep eutectic solvents (DESs). These formulations have shown promise in pharmaceutical applications, indicating a broader therapeutic potential for DMT beyond its role as a PDE5 inhibitor .

Propriétés

IUPAC Name

(2R,8R)-2-(3,4-dihydroxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-23-10-18(27)24-15(21(23)28)9-13-12-4-2-3-5-14(12)22-19(13)20(24)11-6-7-16(25)17(26)8-11/h2-8,15,20,22,25-26H,9-10H2,1H3/t15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSPPSAESSMSNY-FOIQADDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432069
Record name Desmethylene Tadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171489-03-5
Record name Tadalafil catechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171489035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylene Tadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TADALAFIL CATECHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15IBL77N0L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethylene Tadalafil
Reactant of Route 2
Desmethylene Tadalafil
Reactant of Route 3
Desmethylene Tadalafil
Reactant of Route 4
Desmethylene Tadalafil
Reactant of Route 5
Desmethylene Tadalafil
Reactant of Route 6
Desmethylene Tadalafil
Customer
Q & A

Q1: The research paper focuses on the metabolic pathways of Tadalafil and Sildenafil, specifically highlighting the role of CYP3A isoforms. How does the formation of Desmethylene Tadalafil compare across different CYP3A isoforms?

A1: The study demonstrates that this compound formation, achieved through demethylenation of Tadalafil, is primarily catalyzed by CYP3A4, followed by CYP3A5. [] CYP3A7 exhibits significantly lower catalytic activity for this reaction compared to the other two isoforms. [] This difference in catalytic efficiency suggests that genetic variations in CYP3A enzyme expression could potentially influence individual responses to Tadalafil.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.